molecular formula C9H14 B2665680 1-Ethynyl-3-methylcyclohexane CAS No. 1564887-06-4

1-Ethynyl-3-methylcyclohexane

Cat. No.: B2665680
CAS No.: 1564887-06-4
M. Wt: 122.211
InChI Key: USAYQYPDQGAETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where an ethynyl group (C≡CH) and a methyl group (CH3) are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexanol, the hydroxyl group can be converted to a leaving group, followed by substitution with an ethynyl group under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethynyl groups to cyclohexane derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-3-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethynyl-3-methylcyclohexane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the triple bond is hydrogenated to form single or double bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Ethyl-3-methylcyclohexane: Similar in structure but with an ethyl group instead of an ethynyl group.

    1-Methylcyclohexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Methylcyclohexene: Contains a double bond instead of a triple bond, leading to different reactivity.

Uniqueness: 1-Ethynyl-3-methylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-ethynyl-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-9-6-4-5-8(2)7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYQYPDQGAETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.